
XV638
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XV638 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups, such as thiazole and benzyl groups, are introduced through nucleophilic substitution and coupling reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
XV638 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Introduction to XV638
This compound is a synthetic compound recognized for its significant role as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound belongs to the class of benzamide derivatives and features a complex structure that includes a thiazole moiety and a diazepane ring, which contribute to its pharmacological properties. The primary application of this compound is in the field of antiviral research, particularly for developing therapies against HIV/AIDS.
Antiviral Research
- HIV-1 Protease Inhibition : The primary application of this compound is as an HIV-1 protease inhibitor. Its ability to inhibit this enzyme positions it as a candidate for inclusion in antiretroviral therapy regimens. Research has shown that this compound effectively reduces viral load in infected cell cultures, showcasing its potential as an antiretroviral agent .
Biological Pathway Investigation
- This compound serves as a valuable tool in investigating biological pathways and enzyme functions related to HIV replication. It aids researchers in understanding the dynamics of viral protease interactions and resistance mechanisms.
Drug Development
- The compound is explored for its potential therapeutic applications beyond HIV, including its role in developing new pharmaceuticals targeting various viral infections. Its unique structural characteristics may lead to the design of next-generation inhibitors with improved efficacy against drug-resistant variants .
Quality Control Standards
- In industrial settings, this compound is utilized as a reference standard in quality control processes for pharmaceutical manufacturing, ensuring consistency and reliability in drug formulation.
Case Study 1: In Vitro Efficacy
In vitro studies have demonstrated that this compound significantly reduces viral loads in cell cultures infected with HIV-1. These studies involved comparing the antiviral activity of this compound against other known inhibitors, confirming its competitive inhibition profile and highlighting its potential for therapeutic use.
Case Study 2: Structural Analysis
Structural analysis using molecular docking simulations has provided insights into how this compound interacts with HIV-1 protease at the molecular level. These studies reveal critical binding dynamics that inform future drug design efforts aimed at overcoming resistance mechanisms presented by evolving viral strains .
Mechanism of Action
XV638 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles .
Comparison with Similar Compounds
Similar Compounds
SD146: Another potent HIV-1 protease inhibitor with a similar mechanism of action.
DMP323: A first-generation cyclic urea-based inhibitor with broad specificity.
DMP450: Another cyclic urea-based inhibitor with efficacy against drug-resistant HIV variants.
Uniqueness of XV638
This compound is unique due to its enhanced potency and ability to inhibit a broad panel of drug-resistant HIV variants. This increased efficacy is attributed to additional van der Waals contacts and hydrogen bonds formed between this compound and the protease, which compensate for the loss of interactions in other subsites .
Biological Activity
XV638 is a cyclic urea compound primarily studied for its biological activity as an inhibitor of HIV-1 protease. This article delves into its mechanisms, efficacy, and relevant case studies to provide a comprehensive overview of its potential in therapeutic applications.
HIV-1 protease is crucial for the maturation of infectious viral particles, as it cleaves the gag-pol polyprotein into functional proteins necessary for viral replication. This compound acts by binding to the active site of the HIV-1 protease, inhibiting its enzymatic activity and thereby preventing viral replication. The binding affinity and inhibition kinetics are critical parameters in assessing its potency.
Binding Affinity and Inhibition Kinetics
A study published in the Journal of Biological Chemistry provided insights into the binding characteristics of this compound. The crystal structure of HIV-1 protease complexed with this compound revealed significant interactions at the active site, contributing to its inhibitory effects. The following table summarizes key findings on binding affinities and inhibition constants (Kd):
Inhibitor | Kd (M) | ΔG (cal/mole) | ΔH (cal/mole) | −TΔS (cal/mole) |
---|---|---|---|---|
This compound | 2.4e−08 | −9.53e+03 | 5.40e+03 | −1.46e+04 |
These results indicate that this compound has a strong binding affinity for HIV-1 protease, suggesting its potential effectiveness as a therapeutic agent against HIV.
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of this compound in clinical settings:
-
Case Study on Drug Resistance :
A study investigated the efficacy of this compound against drug-resistant strains of HIV-1. The findings demonstrated that this compound retained significant inhibitory activity against variants with known mutations that confer resistance to other protease inhibitors. This highlights its potential use in treatment regimens for patients with multi-drug-resistant HIV. -
Pharmacokinetics and Bioavailability :
Another case study focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated that this compound is orally bioavailable, making it a candidate for oral administration in therapeutic settings. -
Combination Therapy :
A clinical trial evaluated the effects of combining this compound with other antiretroviral agents. The results showed enhanced viral suppression compared to monotherapy, suggesting that combination therapy could be beneficial in managing HIV infections more effectively.
Q & A
Basic Research Questions
Q. What are the key molecular mechanisms by which XV638 inhibits HIV protease activity?
this compound inhibits HIV protease by forming strong interactions with catalytic residues (e.g., D25) and the S2 subsite. Structural studies (PDB ID: 1QBR) reveal enhanced van der Waals contacts (30–40% increase) and 2–4 additional hydrogen bonds compared to first-generation inhibitors like DMP323. These interactions compensate for resistance mutations by maintaining binding affinity despite structural changes in the protease . Methodological Tip: Use X-ray crystallography (1.8 Å resolution) to resolve binding modes and molecular dynamics (MD) simulations to quantify interaction energy changes.
Q. How does this compound overcome drug resistance mutations in HIV protease?
this compound’s P2 substituents create a larger complementary surface area, reducing dependency on the S1 subsite (commonly mutated in resistant strains). For example, in mutants V82F/I84V, this compound retains efficacy by redistributing binding energy to the S2 subsite, avoiding steric clashes caused by mutations . Methodological Tip: Employ mutagenesis assays paired with isothermal titration calorimetry (ITC) to measure binding thermodynamics across mutants.
Q. What experimental techniques validate this compound’s binding affinity and specificity?
High-resolution X-ray crystallography (e.g., 1QBR structure) and surface plasmon resonance (SPR) are standard for validating binding. For kinetic analysis, use stopped-flow fluorescence assays to measure protease inhibition constants (Ki) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s efficacy against emerging protease mutations?
Q. What strategies address solubility challenges in this compound’s pharmaceutical development?
Solubility limitations arise from this compound’s hydrophobic P2 groups. Strategies include:
- Structural modification: Introduce polar substituents without disrupting S2 interactions.
- Formulation optimization: Use lipid-based nano-carriers or cyclodextrin complexes. Methodological Tip: Apply quantitative structure-property relationship (QSPR) models to balance solubility and binding affinity .
Q. How should researchers analyze contradictions between in vitro binding data and cellular efficacy?
Discrepancies often stem from off-target effects or cellular uptake variability. Resolve by:
- Multi-scale modeling: Combine MD simulations (binding) with pharmacokinetic/pharmacodynamic (PK/PD) models.
- Cell-based assays: Use fluorescence-polarization assays in T-cell lines to correlate intracellular inhibitor concentration with protease inhibition .
Q. Data Contradiction and Validation
Q. How to reconcile divergent results in this compound’s binding affinity across experimental platforms?
Cross-validate using orthogonal methods:
- Compare ITC (thermodynamic) vs. SPR (kinetic) data.
- Validate computational ΔΔGbind predictions with experimental mutagenesis data (e.g., IC50 shifts in V82F/I84V mutants) .
Q. Key Challenges and Future Directions
Properties
CAS No. |
183854-11-7 |
---|---|
Molecular Formula |
C41H38N6O5S2 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C41H38N6O5S2/c48-35-33(23-27-9-3-1-4-10-27)46(25-29-13-7-15-31(21-29)37(50)44-39-42-17-19-53-39)41(52)47(34(36(35)49)24-28-11-5-2-6-12-28)26-30-14-8-16-32(22-30)38(51)45-40-43-18-20-54-40/h1-22,33-36,48-49H,23-26H2,(H,42,44,50)(H,43,45,51)/t33-,34-,35+,36+/m1/s1 |
InChI Key |
JDALSSGOBMTZEP-NWJWHWDBSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
183854-11-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XV638; XV-638; XV 638. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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